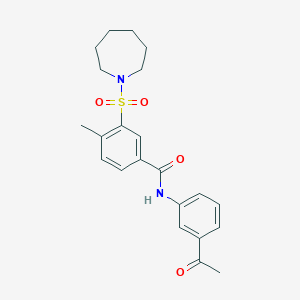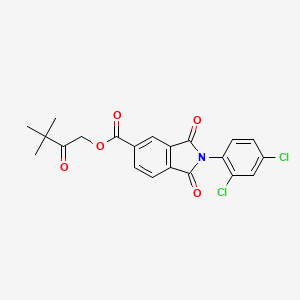![molecular formula C19H11BrCl2INO3 B12477117 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B12477117.png)
5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide is a halogenated salicylanilide compound known for its diverse biological activities
Preparation Methods
The synthesis of 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide involves several key steps:
Iodination of Salicylic Acid: Salicylic acid is iodinated using iodine in the presence of hydrogen peroxide, yielding a high yield of 3,5-diiodosalicylic acid.
Formation of Salicylic Acid Chloride: The 3,5-diiodosalicylic acid is then reacted with phosphorus trichloride (PCl3) to form salicylic acid chloride in situ.
Coupling Reaction: The salicylic acid chloride is then coupled with 3-chloro-4-(4-chlorophenoxy)aniline in xylene to form the final product.
Chemical Reactions Analysis
5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxyl group in the compound can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.
Common reagents used in these reactions include iodine, hydrogen peroxide, phosphorus trichloride, and xylene . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is used as an anthelmintic agent, particularly in the treatment of parasitic infections in livestock.
Antibacterial and Antifungal Activity: It has shown potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
Antiviral Activity: Recent studies have indicated that halogenated salicylanilides, including this compound, can reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide involves the inhibition of key enzymes and pathways:
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide include:
5-bromo-4-chloro-3-indolyl N-acetyl-β-D-glucosaminide: This compound is used as a chromogenic substrate in biochemical assays.
5-bromo-4-chloro-3-indolyl phosphate disodium salt: Used as a histochemical substrate for alkaline phosphatase.
5-bromo-4-chloro-3-indolyl-β-D-glucuronic Acid: Another chromogenic substrate used in various biochemical applications.
Properties
Molecular Formula |
C19H11BrCl2INO3 |
|---|---|
Molecular Weight |
579.0 g/mol |
IUPAC Name |
5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide |
InChI |
InChI=1S/C19H11BrCl2INO3/c20-10-7-14(18(25)16(23)8-10)19(26)24-12-3-6-17(15(22)9-12)27-13-4-1-11(21)2-5-13/h1-9,25H,(H,24,26) |
InChI Key |
WFQVZCHIQNOKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)I)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(phenylcarbamothioyl)-2-[4-(propan-2-yloxy)phenyl]acetamide](/img/structure/B12477038.png)
![4-methyl-2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12477041.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12477049.png)


![N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12477069.png)
![ethyl ({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12477076.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12477089.png)
![2-chloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477091.png)
![N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide](/img/structure/B12477094.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-](/img/structure/B12477100.png)
![3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B12477104.png)

